molecular formula C9H11BrO B1296878 1-(2-Bromoethyl)-2-methoxybenzene CAS No. 36449-75-9

1-(2-Bromoethyl)-2-methoxybenzene

Cat. No. B1296878
Key on ui cas rn: 36449-75-9
M. Wt: 215.09 g/mol
InChI Key: UIIJKBSUGZNVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06100293

Procedure details

A solution of 2-methoxyphenethyl alcohol (5.0 g, 32.6 mmol) in 40 ml of CH2Cl2 was added dimethylaminopyridine (DMAP) (10 mg), Et3N (11.4 ml, 81.8 mmol) and MsCl (5.05 ml, 65.2 mmol) at 0° C. After 1 h, the reaction mixture was poured into hexane and it was washed with NaHCO3 (2×), water and dried with MgSO4. Upon removal of solvents, the residue was dissolved in 50 ml of acetone and to the solution was added LiBr (11.34 g, 130.6 mmol). After the solution was heated at reflux for 16 h, it was poured into ether and washed with water, dried with MgSO4, filtered and dried to afford 2-methoxyphenethyl bromide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.05 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
11.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][CH2:6]O.CN(C1C=CC=CN=1)C.CCN(CC)CC.CS(Cl)(=O)=O.[Li+].[Br-:34]>C(Cl)Cl.CCOCC.CCCCCC>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH2:5][CH2:6][Br:34] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(CCO)C=CC=C1
Name
Quantity
10 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
11.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5.05 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.34 g
Type
reactant
Smiles
[Li+].[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with NaHCO3 (2×), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
Upon removal of solvents
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of acetone and to the solution
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(CCBr)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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